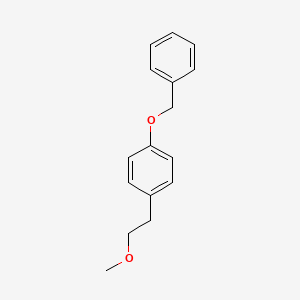

1-(Benzyloxy)-4-(2-methoxyethyl)benzene

Descripción general

Descripción

1-(Benzyloxy)-4-(2-methoxyethyl)benzene is a chemical compound with the molecular formula C16H18O2 . It has a molecular weight of 242.31 .

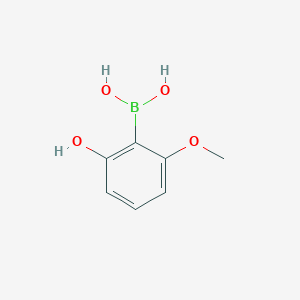

Synthesis Analysis

The synthesis of this compound can involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H18O2 . This indicates that the molecule consists of 16 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

In the context of chemical reactions, this compound can undergo catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The result is a formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación

Polymerization Initiator and Transfer Agent

1,4-Bis(1-methoxy-1-methylethyl)benzene, a compound related to 1-(Benzyloxy)-4-(2-methoxyethyl)benzene, is used as an initiator/transfer agent for cationic polymerizations. It shows unique behavior in its interaction with BCl3, indicating a complex formation between the ether and BCl3. This finding is vital in understanding the mechanism of ion formation in polymerization processes (Dittmer, Pask, & Nuyken, 1992).

Palladium-Catalyzed Synthesis

The compound plays a crucial role in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This process involves a tandem allylic substitution reaction, offering a pathway for synthesizing substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins with good yields (Massacret et al., 1999).

Cyclocondensation and Encapsulation

1-Butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, closely related to this compound, is involved in the catalytic cyclocondensation process. This leads to the formation of regioisomeric pillar[5]arenes and their acetonitrile inclusion compounds. The structural isomers of this process have shown the capability to encapsulate two CH3CN guest molecules (Kou et al., 2010).

Stationary Phases in Chromatography

The compound has been utilized in synthesizing stationary phases for gas-liquid chromatography. This application is crucial for the separation of positional isomers of di- and trisubstituted benzene (Naikwadi et al., 1980).

Light-Emitting Electrochemical Cells

1-Methyoxy-4-(2-ethylhexyoxy)benzene, a variant of this compound, is employed as an ion carrier and redox shuttle in polymer light-emitting electrochemical cells (LECs). This application demonstrates the material's potential in advanced lighting and display technologies (Yang et al., 2001).

Direcciones Futuras

The future directions for research on 1-(Benzyloxy)-4-(2-methoxyethyl)benzene could involve further exploration of its synthesis process, particularly the protodeboronation of alkyl boronic esters . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULFJKBYCJBBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

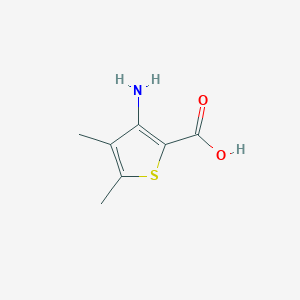

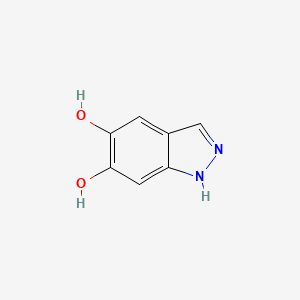

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3318080.png)

![1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3318118.png)

![2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol](/img/structure/B3318133.png)